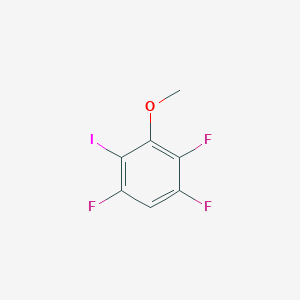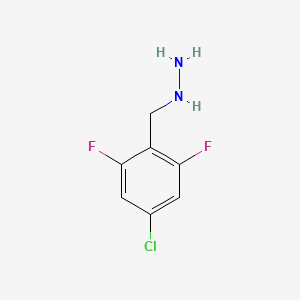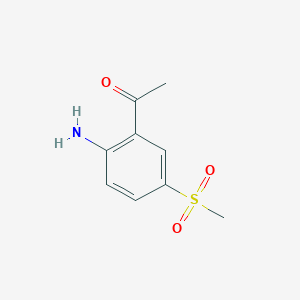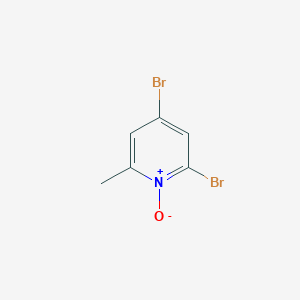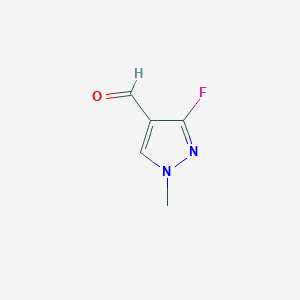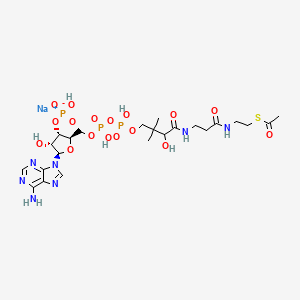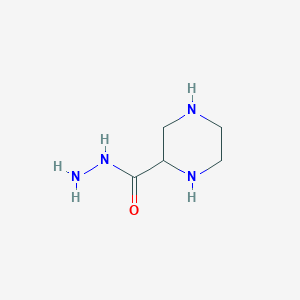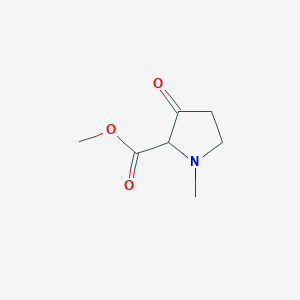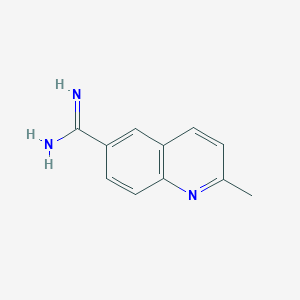![molecular formula C8H7N3O2S2 B13121188 3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are usually carried out under controlled conditions to ensure the formation of the desired thiazolo[5,4-d]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit topoisomerase I.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits topoisomerase I by stabilizing the enzyme-DNA complex, thereby preventing DNA replication and leading to cell death . The compound’s thiazole and pyrimidine rings play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds also contain thiazole and pyrimidine rings and have been studied for their anticancer and antibacterial activities.
Thiazolo[3,2-a]pyrimidines: These derivatives have shown a wide range of biological activities, including anti-inflammatory and antiviral properties.
Uniqueness
3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural feature enhances its solubility and bioavailability, making it a more effective candidate for drug development compared to other thiazolo[5,4-d]pyrimidine derivatives.
特性
分子式 |
C8H7N3O2S2 |
|---|---|
分子量 |
241.3 g/mol |
IUPAC名 |
3-([1,3]thiazolo[5,4-d]pyrimidin-7-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H7N3O2S2/c12-5(13)1-2-14-7-6-8(10-3-9-7)15-4-11-6/h3-4H,1-2H2,(H,12,13) |
InChIキー |
ZOEZTSMNNKJEBX-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(C(=N1)SCCC(=O)O)N=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


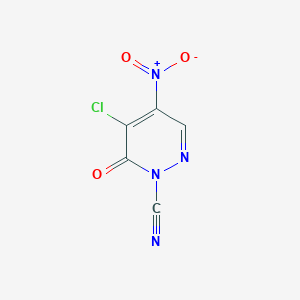
![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
